molecular formula C15H8BrN3OS B10974034 2-(4-bromophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(4-bromophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10974034
M. Wt: 358.2 g/mol
InChI Key: CXJCTYOYVWTHNM-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by the presence of a bromophenyl group attached to the thiadiazoloquinazoline core

Chemical Reactions Analysis

2-(4-bromophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Properties

Molecular Formula

C15H8BrN3OS

Molecular Weight

358.2 g/mol

IUPAC Name

2-(4-bromophenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C15H8BrN3OS/c16-10-7-5-9(6-8-10)13-18-19-14(20)11-3-1-2-4-12(11)17-15(19)21-13/h1-8H

InChI Key

CXJCTYOYVWTHNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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